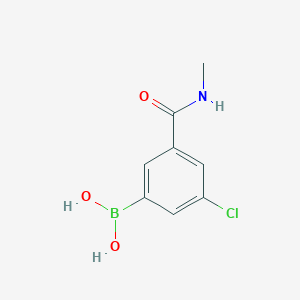

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-chloro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSSZKPRYZCKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656993 | |

| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-51-3 | |

| Record name | B-[3-Chloro-5-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Chloro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Properties, Synthesis, and Applications

Foreword

In the landscape of modern medicinal chemistry and materials science, the utility of a synthetic building block is measured by its versatility, reliability, and the unique structural motifs it can introduce. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid emerges as a reagent of significant interest, offering a trifunctional scaffold that is primed for strategic molecular construction. The presence of a boronic acid group, a chloro substituent, and a methylcarbamoyl moiety on a central phenyl ring provides a rich platform for generating chemical diversity. This guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth examination of this compound's core properties, offers field-proven insights into its synthesis and characterization, and explores its application as a pivotal intermediate in contemporary organic synthesis.

Core Physicochemical & Structural Characteristics

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a substituted arylboronic acid. Structurally, it is a benzene ring substituted at positions 1, 3, and 5. The boronic acid group [-B(OH)₂] at C1 makes it a cornerstone reagent for palladium-catalyzed cross-coupling reactions. The chloro group at C3 and the methylcarbamoyl group [-C(=O)NHCH₃] at C5 are critical for modulating the electronic properties of the ring and for establishing specific, non-covalent interactions in a target-bound state, such as hydrogen bonding.

Key Property Summary

The physical and chemical properties of a reagent are fundamental to its application in synthesis, dictating reaction conditions, solvent choice, and purification strategies. The data below is compiled from empirical data for closely related analogs and predictive models, providing a reliable baseline for laboratory use.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₈H₉BClNO₃ | Derived from structure |

| Molecular Weight | 213.44 g/mol | Calculated from formula |

| IUPAC Name | (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid | Standard nomenclature |

| CAS Number | Not assigned; (analogs 957120-57-9, 957120-49-9) | [1][2] |

| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[3][4] |

| Melting Point | Expected >180 °C | Based on analogs like 3-chlorophenylboronic acid (185-189 °C) |

| pKa | ~6.9 - 8.8 | Predicted for diethyl analog is 6.98. The electron-withdrawing groups lower the pKa from the baseline for phenylboronic acid (~8.8)[4][5][6] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); low water solubility | Based on general phenylboronic acid properties[4] |

| Stability | Stable under dry, inert conditions. Moisture sensitive. | Can dehydrate to form boroxine anhydrides, especially upon heating[4][7] |

Synthesis and Purification Protocol

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most robust and common pathway involves the formation of an organometallic intermediate (typically a Grignard reagent) from an aryl halide, followed by quenching with a boron electrophile and subsequent hydrolysis.[8] This approach ensures high yields and purity, which are critical for downstream applications.

Recommended Synthetic Workflow

The logical synthetic route begins with a commercially available precursor, 3-bromo-5-chlorobenzoyl chloride, and proceeds through amidation and metal-halogen exchange to the final product.

Caption: Synthetic pathway for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-bromo-5-chloro-N-methylbenzamide (Intermediate)

-

Reaction Setup: To a solution of 3-bromo-5-chlorobenzoyl chloride (1.0 eq) in dichloromethane (DCM) in a round-bottom flask cooled to 0°C, add aqueous methylamine solution (40%, 1.2 eq) dropwise.

-

Reaction Execution: Stir the mixture vigorously at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Workup and Isolation: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure amide intermediate.

Part 2: Synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

-

Grignard Formation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.5 eq). Add a solution of the 3-bromo-5-chloro-N-methylbenzamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. Once initiated, reflux the mixture until the magnesium is consumed (approx. 2-3 hours).[8]

-

Borylation: Cool the resulting Grignard solution to -78°C (dry ice/acetone bath). Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -65°C.[9]

-

Hydrolysis: After stirring at -78°C for 1 hour, allow the reaction to warm slowly to 0°C. Quench the reaction by the slow addition of 1M aqueous HCl. Stir vigorously for 30 minutes.

-

Isolation and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting solid is the crude boronic acid, which can be purified by trituration with a hexane/ethyl acetate mixture or by column chromatography.

Chemical Reactivity and Core Applications

The primary utility of this reagent lies in its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds between sp²-hybridized centers.[6]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

In drug discovery, this reaction is invaluable.[3] It allows for the modular assembly of complex molecules. The (3-chloro-5-(methylcarbamoyl)phenyl) moiety can be precisely installed into a lead compound to probe structure-activity relationships (SAR). The chloro group acts as a lipophilic element and can occupy halogen pockets in protein active sites, while the methylcarbamoyl group is an excellent hydrogen bond donor and acceptor, capable of forming key interactions to improve binding affinity and selectivity.[10] The boronic acid functional group itself has seen a dramatic rise in importance, with several FDA-approved drugs, such as Velcade (Bortezomib), being boronic acid derivatives themselves.[6][11]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step. A combination of spectroscopic techniques provides a comprehensive analytical profile.

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.5-8.2 (br s, 2H): Protons of the B(OH)₂ group.

-

δ 8.4-8.6 (q, 1H): N-H proton of the amide, shows coupling to the methyl group.

-

δ 8.0-7.8 (m, 3H): Three aromatic protons on the phenyl ring.

-

δ 2.8 (d, 3H): Methyl group protons, doublet due to coupling with the N-H proton.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 166-164: Carbonyl carbon (C=O).

-

δ 140-120: Aromatic carbons. The carbon attached to boron (C-B) may be broad or unobserved.[12]

-

δ 26-25: Methyl carbon (-CH₃).

-

-

¹¹B NMR (128 MHz, DMSO-d₆):

-

Mass Spectrometry (LC-MS, ESI-):

-

A high-sensitivity LC-MS/MS method is the preferred technique for boronic acid analysis.[14][15] Analysis in negative electrospray ionization (ESI-) mode is typical.

-

Expected Ion: [M-H]⁻ at m/z 212.03.

-

Note: Boronic acids can be challenging to analyze by MS due to in-source dehydration to boroxines.[16] Using optimized conditions with a mobile phase modifier like ammonium acetate can improve detection.[16] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[17]

-

Stability, Storage, and Handling

Proper handling and storage are crucial to maintain the integrity and reactivity of boronic acids.

-

Stability: The primary degradation pathway for boronic acids is intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is reversible upon exposure to water but can complicate stoichiometry in reactions if not accounted for. The compound is also sensitive to moisture and air.[7]

-

Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (Nitrogen or Argon) is recommended to minimize degradation.[5]

-

Handling: As a laboratory chemical, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[7] Avoid inhalation of dust and direct skin contact. The compound is classified as an irritant and is harmful if swallowed.[18]

Conclusion

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular design. Its pre-installed functionality allows for the rapid generation of analogs in drug discovery campaigns and the synthesis of precisely functionalized materials. Understanding its properties, synthesis, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential, accelerating the pace of innovation in both pharmaceutical and materials science.

References

-

The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. (n.d.). Available at: [Link] (3-CHLORO-5-CYANOPHENYL)BORONIC%20ACID.html

-

Fulcrum Pharma. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Available at: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). Available at: [Link]

-

Supplemental Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. (2012). The Royal Society of Chemistry. Available at: [Link]

-

Giacomazzo, G. E., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes. RSC Adv., 9, 30773. Available at: [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 855. Available at: [Link]

-

Jian, J., et al. (2022). Dissociation of 2,6‐Diarylphenylboronic acids in water. Chemistry – A European Journal. Available at: [Link]

-

Angiulli, G., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 24(22), 16458. Available at: [Link]

-

Vilas-Boas, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]

-

PubChem. 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid. Available at: [Link]

-

ResearchGate. Selected boronic acids and their pKa values. (Diagram). Available at: [Link]

-

Pasilis, S. P., & Kaddis, C. S. (2019). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Anal. Chem., 91(22), 14659–14665. Available at: [Link]

-

Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for biomaterials, 2(1), 1-10. Available at: [Link]

-

Kador, P. F., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Chemosensors, 11(4), 244. Available at: [Link]

-

Ishihara, K., et al. (2002). (3,4,5-TRIFLUOROPHENYL)BORONIC ACID-CATALYZED AMIDE FORMATION FROM CARBOXYLIC ACIDS AND AMINES. Organic Syntheses, 79, 176. Available at: [Link]

-

Chidella, K.S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Available at: [Link]

-

Semantic Scholar. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Anal. Methods, 5, 3386-3394. Available at: [Link]

-

PubChem. Phenylboronic Acid. Available at: [Link]

-

Bioon. (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. Available at: [Link]

-

Kairav Chemofarbe Industries Ltd. Phenyl Boronic Acid (PBA). Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]

- 5. 3-Chloro-5-(diethylcarbamoyl)phenylboronic acid CAS#: 957120-59-1 [m.chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. 957120-59-1 | (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid - AiFChem [aifchem.com]

An In-Depth Technical Guide to the Synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Foreword: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids and their derivatives have ascended from niche reagents to indispensable cornerstones of drug discovery and development.[1][2] Their remarkable versatility is twofold: they are crucial partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the efficient construction of complex molecular scaffolds found in numerous active pharmaceutical ingredients (APIs).[1] Beyond their role as synthetic intermediates, the boronic acid moiety itself can act as a potent pharmacophore, capable of forming reversible covalent bonds with enzyme active sites, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[3][4]

The target molecule of this guide, (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, represents a highly valuable, trifunctional building block. Its distinct substitution pattern—featuring a chloro group, a methylcarbamoyl (amide) group, and the boronic acid—offers multiple points for diversification, making it an attractive starting point for library synthesis and lead optimization campaigns. This guide provides a comprehensive overview of the viable synthetic strategies for its preparation, grounded in mechanistic principles and practical laboratory considerations, to empower researchers in their pursuit of novel therapeutics.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical analysis of the target structure reveals two primary bond disconnections that inform the most practical synthetic strategies: the Carbon-Boron (C-B) bond and the Carbon-Nitrogen (C-N) amide bond. This leads to two divergent, high-level approaches.

Caption: High-level retrosynthetic strategies for the target molecule.

-

Strategy A (Late-Stage Borylation): This approach involves installing the boronic acid group onto a pre-existing 3-chloro-N-methylbenzamide scaffold. This is often the preferred route as amide formation is typically robust, and late-stage C-H or C-Halogen functionalization is well-established.

-

Strategy B (Late-Stage Amidation): This strategy begins with a phenylboronic acid already containing the chloro and a carboxylic acid (or ester) substituent. The final step is the formation of the methyl amide. This route's viability depends on the stability of the boronic acid moiety during the amidation reaction conditions.

Synthesis Route I: Palladium-Catalyzed Miyaura Borylation (Preferred Method)

This is arguably the most reliable and functional-group-tolerant method for synthesizing the target compound. The strategy involves a palladium-catalyzed cross-coupling reaction between a halo-substituted benzamide and a diboron reagent.[5][6] The reaction typically yields the boronic acid pinacol ester, which is a stable, crystalline solid that is easily purified and can be used directly in subsequent Suzuki couplings or hydrolyzed to the free boronic acid.

Overall Workflow

Caption: Workflow for the Miyaura Borylation synthesis route.

Rationale and Mechanistic Considerations

The Miyaura borylation is prized for its mild conditions and broad substrate scope.[7][8]

-

Catalyst Choice: Palladium complexes with bulky phosphine ligands, such as PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, are highly effective. The ligand promotes the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to release the borylated product.

-

Base: A mild base like potassium acetate (KOAc) is crucial. Mechanistic studies suggest the base facilitates the transmetalation step by forming a more reactive palladium(II) acetate complex or by activating the diboron reagent.[6] Its mildness prevents unwanted side reactions, such as hydrolysis of the amide or the product ester.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice. It is a stable, easy-to-handle solid, and the resulting pinacol esters are generally robust enough for chromatographic purification.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-5-iodo-N-methylbenzamide

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-5-iodobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the evolution of gas ceases and the solution is clear.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

-

In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in the same solvent, cooled to 0 °C.

-

Slowly add the acid chloride solution to the methylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the amide, which can be purified by recrystallization or chromatography.

Step 2: Miyaura Borylation to form 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2271133-59-4) [9][10]

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-5-iodo-N-methylbenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

-

Add PdCl₂(dppf) (0.03 eq, 3 mol%).

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure pinacol ester as a solid.

Step 3 (Optional): Hydrolysis to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

-

Dissolve the purified pinacol ester from Step 2 in a mixture of THF or acetone and 1 M aqueous HCl.

-

Stir the mixture vigorously at room temperature for 4-12 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final boronic acid. The product may co-exist in equilibrium with its trimeric anhydride form (a boroxine).

Synthesis Route II: Borylation via Organometallic Intermediates

This classical approach involves the formation of a highly reactive organometallic species (Grignard or organolithium) from an aryl halide, followed by quenching with a boron electrophile.[11][12][13]

Rationale and Key Challenges

-

Organometallic Formation: This is typically achieved via metal-halogen exchange using magnesium for a Grignard reagent or an alkyllithium reagent (e.g., n-BuLi) for an organolithium.[12]

-

Electrophilic Quench: The generated nucleophilic carbon is reacted with a mild boron electrophile like trimethyl borate or triisopropyl borate at very low temperatures (-78 °C) to form a boronate ester.[14]

-

Functional Group Incompatibility: This is the primary drawback of this route for the target molecule. The amide N-H proton is acidic and will be deprotonated by the highly basic organometallic reagent, consuming at least one equivalent. Furthermore, the amide carbonyl is susceptible to nucleophilic attack. These side reactions significantly complicate the reaction and often lead to lower yields, making this route less desirable than the Miyaura borylation for this specific substrate.[8]

General Protocol (Lithiation)

-

Dissolve 3-chloro-5-bromo-N-methylbenzamide (1.0 eq) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 eq, to account for deprotonation of the amide) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate (1.5 eq) dropwise.

-

Stir for another 1-2 hours at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution, followed by acidification with 1 M HCl.

-

Perform a standard aqueous workup and extraction with ethyl acetate. Purification of the crude product is often challenging due to byproducts.

Comparative Analysis of Synthesis Routes

| Feature | Route I: Miyaura Borylation | Route II: Organometallic Method |

| Starting Material | 3-Chloro-5-(iodo/bromo)-N-methylbenzamide | 3-Chloro-5-bromo-N-methylbenzamide |

| Key Reagents | PdCl₂(dppf), KOAc, B₂pin₂ | n-BuLi or Mg, B(OMe)₃ |

| Functional Group Tolerance | Excellent; tolerates amides, esters, etc.[7] | Poor; incompatible with acidic protons and carbonyls. |

| Reaction Conditions | Mild (80-90 °C) | Cryogenic (-78 °C) |

| Typical Yields | Good to Excellent | Variable to Poor |

| Scalability & Robustness | High; a preferred industrial method. | Low; sensitive to stoichiometry and temperature. |

| Product Form | Stable, isolable pinacol ester.[6] | Boronic acid/boroxine mixture after workup. |

Conclusion and Scientist's Recommendation

For the synthesis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, the Miyaura borylation route (Route I) is unequivocally the superior strategy for researchers in a drug development setting. Its exceptional functional group tolerance circumvents the challenges posed by the amide group, which would plague an organometallic approach. The reaction is robust, scalable, and proceeds under relatively mild conditions. Critically, it generates a stable and easily purifiable pinacol ester intermediate, (3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide), which is an ideal precursor for subsequent diversification efforts using Suzuki-Miyaura cross-coupling reactions. This strategic advantage allows for the direct use of the synthesized building block in library generation without the need for an additional, potentially complicating, deprotection step.

References

- The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026). Google AI Test Kitchen.

- Al-Zoubi, R. M., et al. (n.d.). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Al-Zoubi, R. M., et al. (2022). Design and discovery of boronic acid drugs. ResearchGate.

- Frisbee, A. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- Synthesis routes of 3-Chlorophenyl boronic acid. (n.d.). Benchchem.

- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

- Phenylboronic acid:Synthesis,reactions. (2023). ChemicalBook.

- Phenylboronic acid. (n.d.). Wikipedia.

-

3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-[1][2][3]dioxaborolan-2-yl)-benzamide. (n.d.). Matrix Scientific. Retrieved from

- Miyaura borylation. (n.d.). Wikipedia.

- Miyaura Borylation Reaction. (n.d.). Alfa Chemistry.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (2010). PubMed Central.

- 3-Chlorophenylboronic acid synthesis. (n.d.). ChemicalBook.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI.

- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. (n.d.). Sigma-Aldrich.

- (3,4,5-trifluorophenyl)boronic acid. (2002). Organic Syntheses Procedure.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. (n.d.). Santa Cruz Biotechnology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2271133-59-4 Cas No. | 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | Matrix Scientific [matrixscientific.com]

- 10. 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 2271133-59-4 [sigmaaldrich.com]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Molecular structure and weight of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Executive Summary

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a specialized phenylboronic acid derivative of significant interest to researchers and professionals in drug discovery and synthetic organic chemistry. Its unique trifunctional substitution pattern—comprising a boronic acid, a chloro group, and a methylcarbamoyl moiety—positions it as a versatile building block for constructing complex molecular architectures. The boronic acid group is a cornerstone for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision. The chloro and methylcarbamoyl groups offer additional points for chemical modification and influence the molecule's electronic properties and biological interactions. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis approach, and its critical applications, particularly as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and properties is fundamental to its effective application. The precise arrangement of functional groups in (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid dictates its reactivity, stability, and utility.

Chemical Identity and Molecular Weight

The foundational identity of this compound is established by its IUPAC name, CAS registry number, and molecular formula. These identifiers ensure unambiguous communication and sourcing in a research and development setting.

-

IUPAC Name: [3-chloro-5-(methylcarbamoyl)phenyl]boronic acid[1]

-

CAS Number: 957120-51-3[1]

-

Molecular Formula: C₈H₉BClNO₃

-

SMILES: OB(O)c1cc(C(=O)NC)cc(Cl)c1[1]

The calculated molecular weight, based on its formula, is a critical parameter for all stoichiometric calculations in synthesis and analysis.

| Property | Value |

| Molecular Weight | 213.43 g/mol |

| Monoisotopic Mass | 213.0313 g/mol |

| PubChem CID | 44118791[1] |

Structural Elucidation

The molecular architecture features a central benzene ring substituted at positions 1, 3, and 5. The boron atom of the boronic acid is sp²-hybridized, resulting in a planar geometry for the B(OH)₂ group, a characteristic feature of phenylboronic acids.[2] This planarity is crucial for its engagement in catalytic cycles, such as the Suzuki-Miyaura coupling. The chloro and methylcarbamoyl groups are positioned meta to the boronic acid, influencing the electronic landscape of the phenyl ring.

Caption: 2D structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.

Synthesis and Characterization

The synthesis of substituted phenylboronic acids is a well-established field, yet requires careful selection of methodology to ensure high yield and purity, which are paramount for pharmaceutical applications.

Recommended Synthetic Pathway: Grignard-Mediated Borylation

A robust and widely applicable method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4] This approach is favored for its reliability and scalability.

Workflow Diagram:

Caption: Generalized workflow for the synthesis of the target compound.

Experimental Protocol (Illustrative)

-

Step 1: Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of 1,3-dibromo-5-chlorobenzene in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction. The selective formation of the Grignard reagent at one of the bromine positions is a key consideration.

-

Step 2: Borylation: Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition and side reactions.

-

Step 3: Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid. This hydrolyzes the boronate ester to the corresponding boronic acid.

-

Step 4: Functional Group Interconversion: The resulting (3-bromo-5-chlorophenyl)boronic acid must then be converted to the final product. This typically involves a palladium-catalyzed carbonylation under methylamine atmosphere or a multi-step sequence involving conversion to the carboxylic acid followed by amide coupling.

-

Step 5: Purification: The crude product is purified by recrystallization or column chromatography to achieve the high purity (>95%) required for subsequent applications.

Analytical Characterization

Self-validation of the synthesized compound is critical. The identity and purity of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structural integrity, verifying the presence and connectivity of all protons and carbons.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the O-H stretch of the boronic acid, the C=O stretch of the amide, and the N-H stretch.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Applications in Drug Discovery and Development

Boronic acids are indispensable tools in modern medicinal chemistry. Their stability, ease of handling, and versatile reactivity make them ideal intermediates.[5]

Role as a Suzuki-Miyaura Coupling Partner

The primary application of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions.[6] This palladium-catalyzed reaction is one of the most powerful methods for creating C-C bonds, specifically for linking aryl groups.

Mechanism Overview:

Caption: The Suzuki-Miyaura cross-coupling catalytic cycle.

This reaction allows medicinal chemists to introduce the specific 3-chloro-5-(methylcarbamoyl)phenyl moiety into a larger, more complex molecule. This is invaluable for structure-activity relationship (SAR) studies, where systematic modification of a lead compound is performed to optimize its therapeutic properties. The chloro and methylcarbamoyl groups can form key hydrogen bonds or other interactions within a biological target's binding site.

Importance in Fragment-Based Drug Discovery (FBDD)

In FBDD, small molecular fragments are screened for binding to a biological target. Fragments that bind can be elaborated into more potent lead compounds. (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid serves as an excellent starting point or intermediate for creating a library of such fragments. Its relatively low molecular weight and presence of key interaction-mediating groups make it an ideal candidate for this approach. The boronic acid itself can act as a reversible covalent inhibitor, a mechanism exploited by several FDA-approved drugs like bortezomib (Velcade).[5]

Conclusion

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science.[1][6] Its well-defined structure provides a reliable platform for predictable and efficient synthesis of novel compounds. As the demand for targeted and potent therapeutics grows, the strategic use of such precisely functionalized building blocks will continue to be a cornerstone of successful drug discovery campaigns. Researchers employing this compound are encouraged to perform rigorous analytical characterization to ensure the integrity of their synthetic outcomes.

References

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Available from: [Link]

- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.

-

The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. The Chemistry and Applications of (3-Chloro-5-cyanophenyl)boronic Acid. Available from: [Link]

-

Wikipedia. Phenylboronic acid. Available from: [Link]

Sources

- 1. 3-Chloro-5-(methylcarbamoyl)benzeneboronic acid [synhet.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 5. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

1H NMR and 13C NMR spectral data for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Introduction: Elucidating the Structure of a Key Synthetic Building Block

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a substituted aromatic boronic acid, a class of compounds indispensable to modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Its trifunctional nature—featuring a chloro group, a methylcarbamoyl moiety, and the reactive boronic acid—makes it a versatile building block for constructing complex molecular architectures in drug discovery and materials science.

Given its pivotal role, unambiguous structural verification and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed fingerprint of the molecular structure. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the ¹H and ¹³C NMR spectral data of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. We will delve into the theoretical underpinnings of the expected spectral features, provide a robust experimental protocol for data acquisition, and present a systematic interpretation of the resulting data, grounded in established spectroscopic principles.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, we must first analyze its structure and identify the electronically distinct proton and carbon environments. The substituents on the benzene ring dictate the electronic density at each position, which in turn governs the chemical shifts (δ) of the attached nuclei.

The structure is a 1,3,5-trisubstituted benzene ring. The three substituents—chloro, methylcarbamoyl, and boronic acid—are all electron-withdrawing groups. This collective electron withdrawal will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm value) compared to benzene (δ ≈ 7.3 ppm)[1].

Below is the labeled structure for our analysis:

Caption: Labeled structure of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.

Proton Environments:

-

Aromatic Protons (H2, H4, H6): Three distinct signals are expected in the aromatic region.

-

Amide Proton (N-H): One proton signal, which can be broad and its chemical shift is often solvent-dependent.

-

Methyl Protons (C8H₃): One signal for the three equivalent methyl protons.

-

Boronic Acid Protons (B(OH)₂): These two protons are acidic and often exchange rapidly with trace water or protic solvents, resulting in a very broad signal or no observable signal at all.

Carbon Environments:

-

Aromatic Carbons (C1-C6): Six distinct signals are expected. The carbons directly attached to substituents (ipso-carbons C1, C3, C5) will have their chemical shifts significantly influenced by them. The carbon attached to the boron (C1) may be difficult to observe due to quadrupolar broadening.[2][3]

-

Carbonyl Carbon (C7): One signal expected in the typical carbonyl region (160-180 ppm).

-

Methyl Carbon (C8): One signal expected in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate acquisition parameters. For boronic acids, a key challenge is their propensity to form cyclic anhydride trimers known as boroxines, especially in non-coordinating solvents like CDCl₃. This oligomerization can lead to complex or uninterpretable spectra.[4]

Workflow for NMR Analysis

Sources

An In-depth Technical Guide to the Solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in Organic Solvents

Introduction

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a bespoke chemical entity of significant interest in contemporary drug discovery and medicinal chemistry. As a trifunctional building block, it incorporates a boronic acid moiety, a chloro substituent, and a methylcarbamoyl group, each contributing to its unique physicochemical properties and reactivity profile. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in the design of sensors and therapeutic agents.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation into drug delivery systems. A comprehensive understanding of its solubility is, therefore, paramount for its effective application.

This technical guide provides a detailed exploration of the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from analogous compounds, outlines the key physicochemical drivers of its solubility, and provides robust experimental protocols for its empirical determination.

Predicted Solubility Profile of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Predicting the solubility of a complex molecule like (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid requires an analysis of its constituent parts and a comparison with well-characterized analogues. The parent compound, phenylboronic acid, serves as a foundational reference.

Insights from Analogous Compounds

Studies on phenylboronic acid and its derivatives reveal general solubility trends in common organic solvents. Phenylboronic acid itself exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] The introduction of substituents can significantly alter this profile.[5]

Based on the behavior of analogous substituted phenylboronic acids, a qualitative prediction of the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is presented in Table 1.

Table 1: Predicted Qualitative Solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The boronic acid and methylcarbamoyl groups can form hydrogen bonds with protic solvents. |

| Aprotic Polar Solvents | DMSO, DMF, Acetonitrile | High to Moderate | The polar nature of the molecule will favor interaction with polar aprotic solvents. |

| Ethers | THF, 1,4-Dioxane | High to Moderate | Consistent with the high solubility of phenylboronic acid in ethers.[3][4] |

| Ketones | Acetone, MEK | High to Moderate | Phenylboronic acid shows good solubility in ketones.[3][4] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Low | The chloro substituent may enhance solubility, but the overall polarity will be a key factor. |

| Aromatic Hydrocarbons | Toluene, Xylene | Low | The polar functional groups are likely to limit solubility in non-polar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | The significant polarity of the molecule will lead to poor miscibility with non-polar aliphatic solvents. |

Physicochemical Drivers of Solubility

The solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is governed by a complex interplay of its structural features and the properties of the solvent.

-

Boronic Acid Moiety (-B(OH)₂): This group is polar and capable of acting as a hydrogen bond donor. It can also undergo dehydration to form a cyclic trimer (a boroxine), which is less polar and may have different solubility characteristics.[3]

-

Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the overall polarity and dipole moment of the molecule. This can influence interactions with polar solvents.[6]

-

Methylcarbamoyl Group (-C(O)NHCH₃): This amide group is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This significantly enhances the potential for interactions with polar and protic solvents.

-

Crystal Lattice Energy: The arrangement of molecules in the solid state and the energy required to overcome these interactions is a critical factor. Strong intermolecular forces, such as hydrogen bonding between the methylcarbamoyl and boronic acid groups, can lead to a stable crystal lattice and consequently, lower solubility.

The interplay of these functional groups suggests that the solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid will be highest in polar, hydrogen-bond-accepting or -donating solvents.

Experimental Determination of Solubility

Given the limitations of predictive models, empirical determination of solubility is essential for accurate and reliable data. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[7] It is a fundamental property of the compound in its most stable solid form. In contrast, kinetic solubility is determined by dissolving a compound from a high-concentration stock solution (typically in DMSO) into an aqueous or organic buffer.[8] The concentration at which precipitation occurs is the kinetic solubility. Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions or the presence of amorphous material.[9] For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical assessment.[10]

Experimental Workflow for Solubility Determination

The following diagram and protocol outline a comprehensive workflow for determining both the kinetic and thermodynamic solubility of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining thermodynamic solubility.

-

Preparation:

-

Accurately weigh an excess amount of solid (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired organic solvent to each vial.

-

Include a control vial with no compound for each solvent to serve as a blank.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium in a preliminary experiment by sampling at various time points (e.g., 4, 8, 16, 24, 48 hours) until the concentration in solution plateaus.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in the diluted samples using a validated HPLC-UV method.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or molarity.

-

Report the temperature at which the solubility was determined.

-

It is good practice to visually inspect the remaining solid to check for any changes in its physical form (e.g., polymorphism, solvation), which could affect the solubility measurement.

-

Conclusion

References

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Ribeiro, A. C. F., & Santos, C. I. A. V. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-831. [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., Białecka, M., & Leszczyński, P. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]

-

Al-Aqtash, R. A., & Al-Halasah, H. (2020). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

-

Sporzyński, A., Adamczyk-Woźniak, A., Białecka, M., & Leszczyński, P. (2017). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4496-4503. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Baker, D. E. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

-

Unistra. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]

-

ChemicalRegister. (3-Chloro-5-(trifluoromethoxy)phenyl)boronic acid Suppliers. ChemicalRegister.com. [Link]

-

Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1041-1045. [Link]

-

Kim, M. S., Kim, J. S., Park, H. J., & Cho, C. W. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(11), 3333. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. LibreTexts. [Link]

-

Jędrzejewska, B., & Krawczyk, P. (2021). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. Molecules, 26(16), 4983. [Link]

-

Kairav Chemofarbe Industries Ltd. Phenyl Boronic Acid (PBA). Kairav Chemofarbe Industries Ltd. [Link]

-

Jouyban, A. (2010). Solubility of methocarbamol in some cosolvent+water mixtures at 298.15K and correlation with the Jouyban–Acree model. ResearchGate. [Link]

Sources

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

A Technical Guide to the Stability and Storage of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid

Introduction

(3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the efficient synthesis of complex biaryl structures that are often the core of novel therapeutic agents.[1] The presence of the chloro and methylcarbamoyl substituents provides specific electronic and steric properties that are leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.

However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding the compound's stability and storage. Degradation of this critical reagent can lead to impurities in subsequent synthetic steps, reduced reaction yields, and potentially misleading biological data. This in-depth technical guide provides a comprehensive overview of the stability profile of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, recommended storage and handling conditions, and detailed experimental protocols for assessing its stability.

The Chemical Landscape of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid: Inherent Instabilities

The stability of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is primarily dictated by the chemistry of the boronic acid moiety and influenced by the electron-withdrawing nature of the chloro and methylcarbamoyl substituents on the phenyl ring. The key degradation pathways are hydrolysis, oxidation, and boroxine formation.

Hydrolytic Instability and Protodeboronation

Arylboronic acids are susceptible to hydrolysis, a reaction with water that can, under certain conditions, lead to protodeboronation—the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This process is often facilitated by acidic or basic conditions. The electron-withdrawing chloro and methylcarbamoyl groups can influence the electron density at the carbon-boron bond, potentially affecting its susceptibility to cleavage.

Oxidative Degradation

The boronic acid group is prone to oxidation, which can lead to the formation of the corresponding phenol. This oxidative cleavage of the C-B bond can be initiated by atmospheric oxygen or other oxidizing agents. For some peptide boronic acid derivatives, oxidative degradation has been identified as a major pathway.[2] Given that many chemical reactions are not performed under strictly anaerobic conditions, understanding and mitigating oxidative instability is crucial.

Boroxine Formation: A Reversible Dehydration

In the solid state or in non-aqueous solutions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine. This is a reversible equilibrium, and the presence of water will shift the equilibrium back towards the boronic acid. The formation of boroxine alters the reactivity and solubility of the material and can be a significant source of variability if not controlled.

Caption: Major degradation pathways for (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and performance of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are based on best practices for this class of compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C | Refrigeration slows down the rates of all potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, directly mitigating oxidative degradation and hydrolysis. |

| Moisture | Store in a desiccator | Minimizing exposure to water vapor is critical to prevent hydrolysis and protodeboronation. |

| Light | Amber vial or dark storage | Protection from light is a general precaution for complex organic molecules to prevent photolytic degradation. |

Handling Best Practices:

-

Inert Atmosphere: When handling the solid, it is best practice to work within a glovebox or under a stream of inert gas.

-

Rapid Weighing: Minimize the time the compound is exposed to the ambient atmosphere during weighing.

-

Solvent Choice: For preparing solutions, use anhydrous solvents to prevent hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used immediately.

Experimental Assessment of Stability: A Validating System

A robust assessment of stability requires a well-designed experimental plan, including forced degradation studies and the use of stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[3] These studies are a cornerstone of pharmaceutical development as mandated by the International Conference on Harmonisation (ICH) guidelines.[4]

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary. Monitor the reaction over time.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating method like HPLC-UV/MS.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

3.2.1 High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse for stability testing.

Example HPLC Method Parameters:

-

Column: C18, e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm) and/or Mass Spectrometry (MS) for peak identification.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹¹B NMR, is a powerful tool for studying boronic acids.

-

¹¹B NMR: The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. The sp²-hybridized boron of the boronic acid will have a different chemical shift from the sp³-hybridized boron in a boronate ester or the boron in a boroxine ring. This allows for the direct observation and quantification of the equilibrium between these species.

-

¹H NMR: Can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals from degradation products.

Protocol for ¹¹B NMR Analysis of Boroxine Formation:

-

Sample Preparation: Dissolve a known concentration of (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Initial Spectrum: Acquire a ¹¹B NMR spectrum immediately after dissolution.

-

Time-Course Monitoring: Acquire spectra at regular intervals to observe any changes in the signals, which would indicate the formation of boroxine.

-

Water Titration: To confirm the reversibility, a small amount of D₂O can be added to the NMR tube, which should shift the equilibrium back towards the boronic acid.

Conclusion

While (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid is an invaluable reagent in pharmaceutical research, its inherent instability necessitates careful storage and handling. By understanding the primary degradation pathways—hydrolysis, oxidation, and boroxine formation—and implementing the recommended storage protocols of refrigeration under an inert, dry, and dark environment, researchers can ensure the integrity and reactivity of this compound. The implementation of systematic stability testing, including forced degradation studies and the use of stability-indicating analytical methods like HPLC and ¹¹B NMR, provides a robust framework for quality control and ensures the reliability of experimental outcomes in drug discovery and development programs.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 2003.

- Forced Degradation Studies. MedCrave online. 2016;3(6).

- Forced Degradation Study as per ICH Guidelines: Wh

- Patolia, V. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online. 2020.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Wang, Y., et al. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences. 2000;89(6):758-765.

- ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. 1996.

- Valenzuela, S. A., et al. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. 2022;87(22):15071-15076.

- Tokunaga, Y., et al. Formation of boroxine: Its stability and thermodynamic parameters in solution.

- Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. 2013;77:171-177.

- Duval, F., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.

- (3-Chloro-5-(methylcarbamoyl)phenyl)boronic acid. Fulcrum Pharma. Accessed January 20, 2026.

- (3-Chloro-5-(ethylcarbamoyl)phenyl)boronic acid. Fluorochem. Accessed January 20, 2026.

- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid. AiFChem. Accessed January 20, 2026.

- (3-Chloro-5-(methoxycarbonyl)phenyl)boronic acid. BLDpharm. Accessed January 20, 2026.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. PharmaBlock. Accessed January 20, 2026.

Sources

- 1. d-nb.info [d-nb.info]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Introduction: The Unseen Architects of Therapeutic Innovation

In the intricate and meticulously controlled world of pharmaceutical manufacturing, the journey from a simple starting material to a life-saving Active Pharmaceutical Ingredient (API) is a multi-step chemical symphony. At the heart of this process lie the key intermediates : discrete, isolable chemical compounds that serve as critical building blocks in the synthesis of APIs.[1][2] These molecules are not merely transient species but are the foundational pillars upon which the efficiency, purity, cost-effectiveness, and ultimately, the safety and efficacy of the final drug product are built.[3][4] The strategic selection and synthesis of these intermediates are pivotal decisions in drug development, profoundly impacting downstream processes and the overall viability of a pharmaceutical product.[5][6]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis of crucial pharmaceutical intermediates. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into why certain reagents, conditions, and methodologies are employed. By understanding the fundamental principles that govern the synthesis of these vital compounds, we can unlock new avenues for process optimization, impurity control, and the development of novel, more efficient routes to the medicines of tomorrow.

The Strategic Importance of Intermediates in API Synthesis

The synthesis of a complex API is rarely a single-step affair. Instead, it is a carefully choreographed sequence of reactions, each designed to introduce specific functional groups or build up the desired molecular architecture. Intermediates are the tangible products of these individual steps, and their strategic importance cannot be overstated.[7] They represent key milestones in the synthetic pathway, allowing for purification and characterization before proceeding to subsequent, often more complex, transformations.[8][9] This stepwise approach provides greater control over the entire manufacturing process, ensuring the final API meets the stringent purity requirements set forth by regulatory bodies.[10][11]

Furthermore, the choice of a key intermediate can significantly influence the overall efficiency and economics of a drug manufacturing process.[2] A well-designed synthetic route will feature stable, high-yielding intermediates that are readily purified, minimizing waste and reducing the cost of goods.[12] In an increasingly competitive global market, the ability to produce high-quality intermediates efficiently is a critical determinant of a pharmaceutical company's success.[13]

Case Study 1: 2-Amino-5-bromopyridine - A Versatile Building Block in Medicinal Chemistry

Introduction: 2-Amino-5-bromopyridine is a vital intermediate in the synthesis of a diverse range of pharmaceutical compounds, finding applications in therapeutic areas such as oncology and neuroscience.[1] Its synthesis is a foundational process in medicinal chemistry, and the choice of brominating agent significantly impacts the yield and impurity profile of the final product.

Synthesis of 2-Amino-5-bromopyridine from 2-Aminopyridine:

This protocol details two common methods for the synthesis of 2-amino-5-bromopyridine from the readily available starting material, 2-aminopyridine.

Method 1: Bromination using Bromine in Acetic Acid

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine (3.0 moles) in glacial acetic acid (500 ml) in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise with vigorous stirring over a period of 1 hour.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional hour.

-

Pour the reaction mixture onto ice and neutralize with a 40% sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash with water until the washings are neutral, and dry to afford 2-amino-5-bromopyridine.[2]

-

-

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a polar protic solvent that can dissolve both the starting material and the bromine. It also acts as a mild acid, which can protonate the pyridine nitrogen, but the amino group remains sufficiently nucleophilic to react with bromine.

-

Low Temperature: The bromination of 2-aminopyridine is an exothermic reaction. Maintaining a low temperature (below 20°C) is crucial to control the reaction rate and minimize the formation of over-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[2]

-

Neutralization: The addition of a strong base like sodium hydroxide is necessary to neutralize the acetic acid and hydrobromic acid formed during the reaction, allowing for the precipitation of the free base form of the product.

-

Method 2: Bromination using Phenyltrimethylammonium Tribromide

-

Experimental Protocol:

-

In a 1L three-necked flask, suspend 2-aminopyridine (0.1 mol) and phenyltrimethylammonium tribromide (0.1 mol) in 300 ml of chloroform.

-

Stir the mixture at 25°C for 2 hours.

-

Wash the reaction mixture with a saturated sodium chloride solution (40 ml).

-

Separate the organic layer and wash it with water (2 x 20 ml).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.[3][14]

-

-

Causality Behind Experimental Choices:

-

Phenyltrimethylammonium Tribromide (PTT): PTT is a solid, stable, and safer alternative to liquid bromine. It acts as a source of electrophilic bromine in a more controlled manner, often leading to higher selectivity and yields. The reaction can be performed under milder conditions, avoiding the use of strong acids like acetic acid.

-

Chloroform as Solvent: Chloroform is a suitable solvent for this reaction as it dissolves the reactants and is relatively inert under the reaction conditions.

-

Aqueous Workup: The washing steps with saturated sodium chloride and water are essential to remove any unreacted PTT, its byproducts, and any other water-soluble impurities.

-

Quantitative Data:

| Parameter | Method 1 (Bromine in Acetic Acid) | Method 2 (Phenyltrimethylammonium Tribromide) | Reference |

| Starting Material | 2-Aminopyridine | 2-Aminopyridine | [2],[3] |

| Brominating Agent | Bromine | Phenyltrimethylammonium Tribromide | [2],[3] |

| Yield | 62-67% | 75-81% | [1] |

| Melting Point | 132-135 °C | 132-135 °C | [1] |

| Appearance | Yellow solid | Yellow solid | [1] |

Synthetic Workflow Diagram:

Caption: Synthesis of 2-Amino-5-bromopyridine.

Case Study 2: 6-Chloropurine - A Key Intermediate for Antimetabolites

Introduction: 6-Chloropurine is a crucial intermediate in the synthesis of various purine analogs, many of which exhibit potent antimetabolite and antitumor activities.[15][16] Its synthesis from hypoxanthine is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

Synthesis of 6-Chloropurine from Hypoxanthine:

-

Experimental Protocol:

-

In a reaction vessel, suspend hypoxanthine in an excess of phosphoryl chloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for several hours.

-

After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

-

Adjust the pH of the aqueous solution to neutral or slightly basic with a suitable base (e.g., ammonia or sodium hydroxide) to precipitate the 6-chloropurine.

-

Collect the solid by filtration, wash with cold water, and dry.[12]

-

-

Causality Behind Experimental Choices:

-